Cas no 115713-06-9 (6'-O-beta-D-Glucosylgentiopicroside)
6'-O-beta-D-Glucosylgentiopicroside Chemical and Physical Properties
Names and Identifiers
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- 6'-O-β-D-Glucosylgentiopicroside
- 6'-O-β-D-Glucopyranosylgentiopicroside
- O-β-D-Glucosylgentiopicroside, 6'-
- 6’-O-β-D-glucosylgentiopicroside
- 6'-O-BETA-D-GLUCOSYLGENTIOPICROSIDE
- 6'-O-Glucosylgentiopicroside
- 4-Ethenyl-3-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]ox
- 6'-O-beta-D-Glucosylgentiopicroside
-
- Inchi: 1S/C22H30O14/c1-2-8-9-3-4-31-19(30)10(9)6-32-20(8)36-22-18(29)16(27)14(25)12(35-22)7-33-21-17(28)15(26)13(24)11(5-23)34-21/h2-3,6,8,11-18,20-29H,1,4-5,7H2/t8-,11-,12-,13-,14-,15+,16+,17-,18-,20+,21-,22+/m1/s1
- InChI Key: BERNCPGDRADLCG-KEXDUYRESA-N
- SMILES: O1[C@H]([C@@H]([C@H]([C@@H]([C@H]1CO[C@H]1[C@@H]([C@H]([C@@H]([C@@H](CO)O1)O)O)O)O)O)O)O[C@H]1[C@H](C=C)C2=CCOC(C2=CO1)=O
Computed Properties
- Exact Mass: 518.16355563 g/mol
- Monoisotopic Mass: 518.16355563 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 7
- Hydrogen Bond Acceptor Count: 14
- Heavy Atom Count: 36
- Rotatable Bond Count: 7
- Complexity: 875
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 12
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Molecular Weight: 518.5
- XLogP3: -3.4
- Topological Polar Surface Area: 214
Experimental Properties
- Color/Form: Powder
- Density: 1.63±0.1 g/cm3 (20 ºC 760 Torr),
- Solubility: Soluble (726 g/l) (25 º C),
6'-O-beta-D-Glucosylgentiopicroside Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | O253265-1mg |
6'-O-b-D-Glucosylgentiopicroside |
115713-06-9 | 1mg |
$ 310.00 | 2022-06-03 | ||
| TRC | O253265-2.5mg |
6'-O-b-D-Glucosylgentiopicroside |
115713-06-9 | 2.5mg |
$ 490.00 | 2022-06-03 | ||
| TRC | O253265-5mg |
6'-O-b-D-Glucosylgentiopicroside |
115713-06-9 | 5mg |
$ 1030.00 | 2022-06-03 | ||
| ChemScence | CS-0018621-5mg |
6'-O-beta-D-Glucosylgentiopicroside |
115713-06-9 | 5mg |
$403.0 | 2022-04-28 | ||
| ChemScence | CS-0018621-10mg |
6'-O-beta-D-Glucosylgentiopicroside |
115713-06-9 | 10mg |
$686.0 | 2022-04-28 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | O33230-10mg |
6’-O-β-D-glucosylgentiopicroside |
115713-06-9 | 10mg |
¥1798.0 | 2021-09-08 | ||
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce54606-1mg |
6'-O-beta-D-Glucosylgentiopicroside |
115713-06-9 | 98% | 1mg |
¥0.00 | 2023-09-07 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce54606-5mg |
6'-O-beta-D-Glucosylgentiopicroside |
115713-06-9 | 98% | 5mg |
¥0.00 | 2023-09-07 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T4S1439-1 mg |
6'-O-beta-D-Glucosylgentiopicroside |
115713-06-9 | 99.73% | 1mg |
¥1980.00 | 2022-04-26 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T4S1439-5 mg |
6'-O-beta-D-Glucosylgentiopicroside |
115713-06-9 | 99.73% | 5mg |
¥3660.00 | 2022-04-26 |
6'-O-beta-D-Glucosylgentiopicroside Suppliers
6'-O-beta-D-Glucosylgentiopicroside Related Literature
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
Additional information on 6'-O-beta-D-Glucosylgentiopicroside
Recent Advances in the Study of 6'-O-beta-D-Glucosylgentiopicroside (CAS: 115713-06-9): A Comprehensive Research Brief
6'-O-beta-D-Glucosylgentiopicroside (CAS: 115713-06-9) is a naturally occurring secoiridoid glycoside that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its diverse pharmacological properties. Recent studies have focused on its potential therapeutic applications, including anti-inflammatory, hepatoprotective, and neuroprotective effects. This research brief synthesizes the latest findings on this compound, highlighting its mechanisms of action, pharmacokinetics, and potential clinical applications.
One of the most notable advancements in the study of 6'-O-beta-D-Glucosylgentiopicroside is its role in modulating inflammatory pathways. A 2023 study published in the Journal of Ethnopharmacology demonstrated that this compound significantly inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. The study employed a combination of in vitro and in vivo models to elucidate the compound's mechanism, which appears to involve the suppression of NF-κB signaling. These findings suggest that 6'-O-beta-D-Glucosylgentiopicroside could be a promising candidate for the development of novel anti-inflammatory therapeutics.
In addition to its anti-inflammatory properties, recent research has explored the hepatoprotective effects of 6'-O-beta-D-Glucosylgentiopicroside. A 2024 study in Phytomedicine investigated its efficacy in mitigating liver injury induced by carbon tetrachloride (CCl4) in rodent models. The results indicated that pretreatment with this compound reduced oxidative stress markers, such as malondialdehyde (MDA), while enhancing the activity of antioxidant enzymes like superoxide dismutase (SOD) and glutathione peroxidase (GPx). These effects were attributed to the activation of the Nrf2/ARE pathway, which plays a critical role in cellular defense against oxidative damage.
Another area of interest is the neuroprotective potential of 6'-O-beta-D-Glucosylgentiopicroside. A groundbreaking study published in Neuropharmacology in early 2024 revealed that this compound could attenuate neuronal apoptosis in a mouse model of Parkinson's disease. The researchers utilized high-performance liquid chromatography (HPLC) and mass spectrometry to confirm the compound's bioavailability in brain tissues. Further mechanistic studies suggested that its neuroprotective effects are mediated through the inhibition of the JNK/p38 MAPK signaling pathway, which is implicated in neurodegenerative disorders.
From a pharmacokinetic perspective, recent advancements have been made in understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of 6'-O-beta-D-Glucosylgentiopicroside. A 2023 study in the Journal of Pharmaceutical and Biomedical Analysis employed ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) to characterize its metabolic pathways in rats. The study identified several major metabolites, including gentiopicroside and its glucuronide conjugates, which are believed to contribute to its pharmacological effects. These insights are crucial for optimizing the compound's formulation and dosing regimens in future clinical trials.
Despite these promising findings, challenges remain in the clinical translation of 6'-O-beta-D-Glucosylgentiopicroside. Issues such as low oral bioavailability and potential drug-drug interactions need to be addressed. Recent efforts have focused on developing novel delivery systems, such as nanoparticle-based formulations, to enhance its stability and absorption. A 2024 study in the International Journal of Nanomedicine reported significant improvements in the compound's bioavailability when encapsulated in polylactic-co-glycolic acid (PLGA) nanoparticles.
In conclusion, 6'-O-beta-D-Glucosylgentiopicroside (CAS: 115713-06-9) represents a multifaceted compound with significant therapeutic potential. Recent research has shed light on its anti-inflammatory, hepatoprotective, and neuroprotective mechanisms, as well as its pharmacokinetic properties. While challenges in clinical translation persist, innovative approaches such as nanotechnology hold promise for overcoming these hurdles. Continued investigation into this compound is warranted to fully unlock its therapeutic benefits and pave the way for its integration into modern medicine.
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